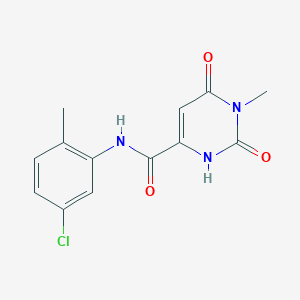

N-(5-chloro-2-methylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

Description

N-(5-Chloro-2-methylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a pyrimidinecarboxamide derivative characterized by a hydroxyl group at position 6, a methyl group at position 1, and a 5-chloro-2-methylphenyl substituent on the amide nitrogen. Its structure combines a pyrimidine core with aromatic and polar functional groups, making it a candidate for diverse biological applications.

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3/c1-7-3-4-8(14)5-9(7)15-12(19)10-6-11(18)17(2)13(20)16-10/h3-6H,1-2H3,(H,15,19)(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGDNOPSXWBPSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=O)N(C(=O)N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a pyrimidine derivative with significant biological activity. Its molecular formula is C13H12ClN3O3, and it has garnered attention for its potential therapeutic applications in various medical fields, particularly in oncology and infectious diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds in this category can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that certain pyrimidines could inhibit the growth of HEp-2 cells significantly at concentrations as low as 1 µM, suggesting a dose-dependent response .

The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis. Pyrimidine derivatives are known to inhibit enzymes involved in the de novo synthesis pathway of pyrimidines, which is crucial for DNA and RNA replication. This inhibition leads to reduced cellular proliferation and increased apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have indicated that similar pyrimidine compounds exhibit activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium species . The minimum inhibitory concentration (MIC) values for these compounds ranged from 4–8 µg/mL against resistant strains, demonstrating their potential as effective antimicrobial agents.

Study 1: Anticancer Efficacy

A recent investigation assessed the efficacy of this compound on a panel of cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HEp-2 | 10 | Inhibition of DNA synthesis |

| MCF7 | 15 | Induction of apoptosis |

| A549 | 12 | Cell cycle arrest at G1 phase |

The compound showed a significant reduction in cell viability across all tested lines, supporting its potential as an anticancer agent.

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against various pathogens:

| Pathogen | MIC (µg/mL) | Observations |

|---|---|---|

| Staphylococcus aureus | 8 | Effective against methicillin-resistant strains |

| Mycobacterium tuberculosis | 0.5 | Potent activity against drug-resistant variants |

These findings suggest that the compound could be developed further as an antibiotic treatment option.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies indicate:

| Parameter | Value |

|---|---|

| Cmax (µg/mL) | 592 ± 62 (i.v.) |

| t½ (h) | 26.2 ± 0.9 |

| Clearance (L/h/kg) | 1.5 ± 0.3 |

| Oral Bioavailability (%) | 40.7 |

These results suggest favorable pharmacokinetic properties that could support its use in clinical settings .

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural uniqueness lies in its substitution pattern. Key comparisons include:

- N-(3,4-Dimethylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide (): Substituents: Replaces the 5-chloro-2-methylphenyl group with a 3,4-dimethylphenyl moiety.

- 1-(4-Chlorophenyl)-N-(2,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide (): Substituents: Features a dichlorophenyl group and an additional 4-chlorophenyl on the pyrimidine ring.

- N-(4-Chloro-2,5-dimethoxyphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide (): Substituents: Includes methoxy and ethoxy groups, introducing hydrogen-bond acceptors absent in the main compound.

Table 1: Key Physical Properties of Selected Analogs

- Synthetic Methods: The main compound’s synthesis likely parallels methods in , where POCl₃ in DMF is used for formylation of pyrimidinecarboxamides . describes thioxo-pyrimidine derivatives synthesized via alkylation of amino precursors, suggesting adaptable routes for modifying the pyrimidine core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.